5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine
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Overview
Description
5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine is a complex organic compound that features a benzodioxole ring, a thiophene ring, and a pyrazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine typically involves multi-step organic reactions. One common approach is to start with the formation of the benzodioxole ring, followed by the introduction of the pyrazine ring through a series of condensation reactions. The thiophene ring is then attached via a nucleophilic substitution reaction. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro groups to amines.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups onto the benzodioxole or thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Materials Science: It is explored for its electronic properties and potential use in organic semiconductors and photovoltaic devices.
Mechanism of Action
The mechanism of action of 5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may bind to enzyme active sites or receptor binding pockets, modulating their activity. The pathways involved can include inhibition of enzyme activity or activation of receptor-mediated signaling cascades.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,3-Benzodioxol-5-yl)-2-methylpropanoic acid
- 2-(1,3-Benzodioxol-5-yl)ethanamine
- (2R)-1-(1,3-Benzodioxol-5-yl)-2-propanol
Uniqueness
5-(2H-1,3-Benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]pyrazin-2-amine is unique due to its combination of benzodioxole, thiophene, and pyrazine rings, which confer distinct electronic and steric properties. This uniqueness makes it a valuable compound for various applications, particularly in fields requiring specific molecular interactions and properties.
Properties
CAS No. |
920527-83-9 |
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Molecular Formula |
C16H13N3O2S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
5-(1,3-benzodioxol-5-yl)-N-(thiophen-2-ylmethyl)pyrazin-2-amine |
InChI |
InChI=1S/C16H13N3O2S/c1-2-12(22-5-1)7-18-16-9-17-13(8-19-16)11-3-4-14-15(6-11)21-10-20-14/h1-6,8-9H,7,10H2,(H,18,19) |
InChI Key |
ADYUQYIPHAAMER-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=CN=C(C=N3)NCC4=CC=CS4 |
Origin of Product |
United States |
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